molecular formula C11H11F3O3 B1393392 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-11-1

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1393392
CAS No.: 1017779-11-1
M. Wt: 248.2 g/mol
InChI Key: MKAOQVAYYRNIFO-UHFFFAOYSA-N
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Description

“3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the molecular weight of 248.2 . It has a boiling point of 63-69°C . The IUPAC name for this compound is 3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11F3O3/c1-17-9-4-3-8 (11 (12,13)14)6-7 (9)2-5-10 (15)16/h3-4,6H,2,5H2,1H3, (H,15,16) . This compound contains a total of 28 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 63-69°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chiral Resolution and Analytical Properties

Research has been conducted on chiral resolution and the determination of absolute configuration for compounds structurally similar to 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid. For instance, studies have optimized the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid to obtain its single S-isomer, indicating potential applications in industrial production due to its simplicity and cost-effectiveness (Wei Hui-qian, 2015). Similarly, 2-Methoxy-2-(9-phenanthryl)propionic acid was synthesized and characterized as a novel chiral resolving agent, further exemplifying the importance of such compounds in analytical applications (Akio Ichikawa, Ono, & Harada, 2003).

Synthesis and Characterization of Derivatives

The chemical reactivity and potential for derivatization of compounds like this compound have been explored in various studies. For instance, meglumine sulfate-catalyzed one-pot green synthesis has been employed to create a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates, highlighting the compound's versatility in synthesizing novel derivatives with potential antioxidant activity (Sreekanth Tellamekala et al., 2019).

Molecular Structure Analysis

The structural analysis of molecular compounds related to this compound has provided insights into their molecular conformations and intermolecular interactions. Studies like the structure determination of 3-phenylpropionic acid and its derivatives have contributed to understanding the nature of these interactions, which is crucial for their potential applications in various fields (U. Das et al., 2012).

Safety and Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular responses and signaling pathways . Additionally, it may affect specific target organs, such as the respiratory system, highlighting its broader implications on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in free radical reactions, such as those involving N-bromosuccinimide, leading to the formation of succinimide and other intermediates . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause respiratory irritation and other adverse effects over prolonged exposure . Understanding these temporal effects is essential for optimizing its use in biochemical research and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation at certain concentrations, indicating a threshold effect . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOQVAYYRNIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229820
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-11-1
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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